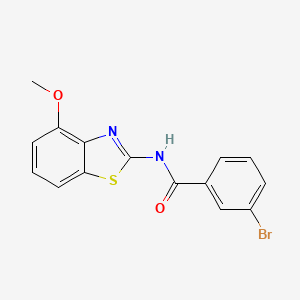

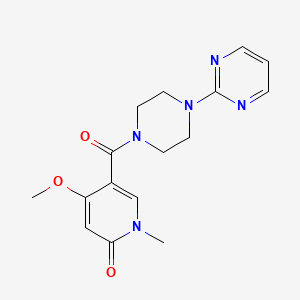

![molecular formula C19H16N2O3S B2478973 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 955834-40-9](/img/structure/B2478973.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide (ITDMB) is a compound that has recently gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide”:

Antiviral Research

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide has shown promise as a potential antiviral agent, particularly against SARS-CoV-2. Studies have demonstrated its inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CLpro), which is crucial for viral replication. This compound exhibited an IC50 of 1.28 ± 0.17 μM, indicating its potential as a prototype for developing novel inhibitors targeting SARS-CoV-2 .

Anticancer Applications

Thiazole derivatives, including N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide, have been explored for their anticancer properties. These compounds can interfere with various cellular processes, such as cell cycle regulation and apoptosis, making them valuable in cancer research. Their ability to inhibit specific enzymes and pathways involved in cancer progression highlights their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. This makes N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anti-inflammatory Research

Research has shown that thiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide could be explored for its potential to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Thiazole derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can inhibit enzymes that contribute to neurodegeneration and protect neuronal cells from oxidative stress. N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide may offer potential benefits in neuroprotection .

Antioxidant Properties

The antioxidant properties of thiazole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer. N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide could be further investigated for its antioxidant potential .

Antidiabetic Research

Thiazole derivatives have shown potential in managing diabetes by modulating glucose metabolism and improving insulin sensitivity. N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide could be explored for its antidiabetic effects, offering a new avenue for diabetes treatment .

Hepatoprotective Applications

Research has indicated that thiazole derivatives can have hepatoprotective effects, protecting the liver from damage caused by toxins and oxidative stress. This compound could be investigated for its potential to prevent or treat liver diseases, such as hepatitis and cirrhosis .

These diverse applications highlight the potential of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors Synthesis and Biological Evaluation of Thiazole Derivatives Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives

Mechanism of Action

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity . The exact binding mode of the compound with the enzyme has been rationalized through molecular docking . The position of the methoxy group on the phenyl ring significantly affects the inhibitory activities against SARS-CoV-2 3CL pro .

Biochemical Pathways

By inhibiting the 3CL pro enzyme, the compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Result of Action

The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . This suggests that the compound can effectively inhibit the activity of the 3CL pro enzyme, thereby disrupting the replication of SARS-CoV-2.

properties

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-23-12-7-8-15(24-2)14(10-12)18(22)21-19-20-17-13-6-4-3-5-11(13)9-16(17)25-19/h3-8,10H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUNWIZYNWAMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

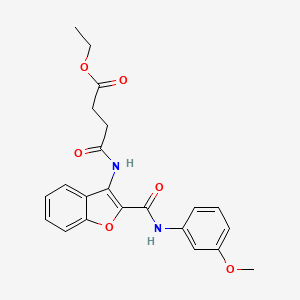

![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)

![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)

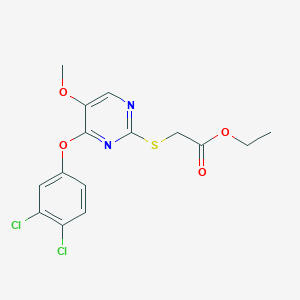

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)